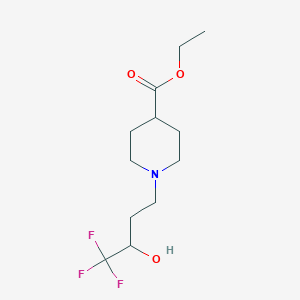

Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate

Description

Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate (CAS: 215657-77-5) is a piperidine derivative featuring a trifluoro-hydroxybutyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. Its molecular formula is C₁₂H₂₀F₃NO₃, with a molecular weight of 283.29 g/mol .

Propriétés

IUPAC Name |

ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F3NO3/c1-2-19-11(18)9-3-6-16(7-4-9)8-5-10(17)12(13,14)15/h9-10,17H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEWSDMAHZCIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381430 | |

| Record name | ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215657-77-5 | |

| Record name | ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and trifluoromethylated reagents. One common method includes the nucleophilic substitution of a piperidine derivative with ethyl 4,4,4-trifluoro-3-hydroxybutyrate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The piperidine ring provides a scaffold for further functionalization and optimization of the compound’s pharmacological properties .

Comparaison Avec Des Composés Similaires

Ethyl Piperidine-4-Carboxylate Derivatives

Piperidine-4-carboxylate esters are widely explored in medicinal chemistry. Key analogs include:

Key Differences :

- The hydroxyl group may enhance solubility relative to non-polar substituents like benzyl or halogenated chains.

Trifluoro-Substituted Piperidine Analogs

Trifluoromethyl groups are often used to modulate pharmacokinetics. Examples include:

Key Differences :

- The target compound’s 3-hydroxybutyl chain may confer distinct conformational flexibility compared to rigid aromatic or acyl substituents.

- Trifluoromethyl groups in other analogs (e.g., ) are linked to reduced H3 receptor binding affinity, suggesting the hydroxybutyl group in the target compound might mitigate this effect.

Piperidine Derivatives with Bioactive Substituents

Piperidine carboxylates are often modified for pharmacological activity:

Key Differences :

- The target compound’s trifluoro-hydroxybutyl group may offer a balance between hydrophilicity and metabolic resistance, unlike simpler esters (e.g., Compound 12) or highly polar phenethyl derivatives.

Activité Biologique

Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate is a compound with the molecular formula and a molecular weight of 283.29 g/mol. It is characterized by the presence of a trifluoromethyl group and a hydroxybutyl moiety, which contribute to its unique biological properties. The compound is primarily known for its potential applications in medicinal chemistry and pharmacology.

The biological activity of Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate is largely influenced by its structural components:

- Trifluoromethyl Group : This group enhances lipophilicity and metabolic stability, which can affect the compound's interaction with biological membranes and enzymes.

- Piperidine Ring : The piperidine structure is known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.

Pharmacological Studies

Research indicates that compounds similar to Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate exhibit significant biological activities:

- Antidepressant Effects : Some piperidine derivatives have been studied for their potential antidepressant effects through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The hydroxy group may contribute to anti-inflammatory actions by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Trifluoromethylated Piperidines : Research demonstrated that trifluoromethylated piperidines exhibit enhanced activity against specific cancer cell lines due to their ability to interact with cellular signaling pathways.

- Pharmacokinetics : A study highlighted the importance of lipophilicity in determining the absorption and distribution of piperidine derivatives in vivo, suggesting that Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate may have favorable pharmacokinetic properties.

Comparative Analysis

The following table summarizes the biological activities of Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate compared to related compounds:

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate | Potential Antidepressant | Modulation of neurotransmitter systems |

| Piperidine Derivative A | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Piperidine Derivative B | Anticancer | Interaction with cellular signaling pathways |

Q & A

Basic: What are the recommended synthetic routes for Ethyl 1-(4,4,4-trifluoro-3-hydroxybutyl)piperidine-4-carboxylate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, ethyl isonipecotate (piperidine-4-carboxylate) can react with halogenated trifluoro intermediates (e.g., 1-bromo-4,4,4-trifluoro-3-hydroxybutane) under basic conditions (e.g., organic bases like triethylamine) in solvents such as THF or dichloromethane . To optimize purity:

- Use HPLC or NMR for real-time monitoring of intermediates .

- Employ column chromatography with polar/non-polar solvent gradients to separate byproducts .

- Control reaction temperature (e.g., 0–25°C) to minimize side reactions like ester hydrolysis .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

A combination of spectroscopic and computational techniques is critical:

- NMR (¹H/¹³C) : Verify the presence of the trifluoro group (δ ~110–120 ppm in ¹³C NMR for -CF₃) and hydroxybutyl chain integration .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 327.12 [M+H]+ for C₁₃H₂₀F₃NO₃) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry at the 3-hydroxybutyl position if crystalline forms are obtainable .

Advanced: What experimental strategies address contradictions in reported solubility and stability data?

Methodological Answer:

Discrepancies often arise from solvent polarity, humidity, or storage conditions. To resolve:

- Solubility Testing : Use standardized solvents (e.g., DMSO, ethanol, water) under controlled temperatures. For example, the compound may show higher solubility in aprotic solvents due to its ester and trifluoromethyl groups .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Hydrolysis of the ester group is a common degradation pathway .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., ethyl piperidine-4-carboxylate derivatives) to identify trends .

Advanced: How does the trifluoro-3-hydroxybutyl moiety influence reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

The trifluoromethyl group is electron-withdrawing, while the hydroxyl group introduces polarity:

- Nucleophilic Reactions : The hydroxyl group can be activated via tosylation or mesylation for substitution reactions. For example, tosyl chloride in pyridine converts -OH to a better leaving group .

- Electrophilic Reactions : The α-position to the trifluoromethyl group is susceptible to deprotonation (e.g., using LDA), enabling alkylation or aldol-like reactions .

- Computational Modeling : DFT studies (e.g., Gaussian) predict charge distribution and reactive sites, guiding reaction design .

Basic: What are the key storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis or oxidation .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. The hydroxybutyl group may hydrogen-bond with atmospheric water, altering reactivity .

- Safety : Despite low acute toxicity (per analogues), use PPE (gloves, goggles) due to limited ecotoxicological data .

Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular Docking : Use software like AutoDock to predict binding affinity with targets (e.g., enzymes or GPCRs). The piperidine ring and trifluoro group may interact with hydrophobic pockets .

- In Vitro Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) due to structural similarity to pharmacologically active piperidines .

- Metabolite Profiling : LC-MS/MS identifies metabolites (e.g., hydrolyzed carboxylic acid) in liver microsomes .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Methodological Answer:

- Flow Chemistry : Continuous processing minimizes exothermic risks in halogenation or coupling steps .

- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reducing nitro or ketone intermediates .

- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using software like JMP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.